Lipophilicity (XLogP3-AA): Oxolane vs. Oxetane and Oxane Ring Homologs
The target compound exhibits an intermediate lipophilicity (XLogP3-AA = 0.5) that falls between the more hydrophilic oxetane analog and the more lipophilic oxane analog, offering a tunable balance for membrane permeability optimization [1]. In contrast, the oxetane analog [3-(benzylamino)oxetan-3-yl]methanol is expected to have lower logP due to the smaller, more polar ring, while the oxane analog [4-(benzylamino)oxan-4-yl]methanol, with an additional methylene unit, is predicted to be more lipophilic [2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 (PubChem computed) |
| Comparator Or Baseline | Oxetane analog: predicted lower logP (smaller ring, more polar); Oxane analog: predicted higher logP (additional CH₂, MW 221.29, formula C₁₃H₁₉NO₂) |
| Quantified Difference | No experimental logP/logD available for direct comparison; class-level inference based on ring size and molecular formula |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity directly influences passive membrane permeability and off-target binding; the 0.5 logP of [3-(benzylamino)oxolan-3-yl]methanol places it within a favorable range for CNS drug-like properties, unlike its more polar or more lipophilic ring homologs.
- [1] PubChem Compound Summary: PubChem CID 63333423, [3-(Benzylamino)oxolan-3-yl]methanol. Computed Properties: XLogP3-AA = 0.5. View Source
- [2] PubChem Compound Summary: PubChem CID 55297784, (3-(Benzylamino)oxetan-3-yl)methanol. View Source
- [3] PubChem Compound Summary: PubChem CID 11564745, [4-(Benzylamino)oxan-4-yl]methanol. View Source
